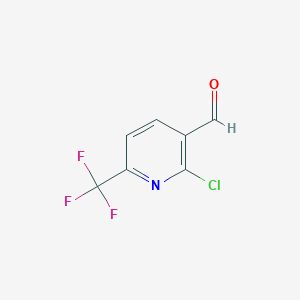

2-Chloro-6-(trifluoromethyl)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRYCVUVCDXRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675419 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-06-5 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 2-Chloro-6-(trifluoromethyl)nicotinaldehyde, identified by its CAS number 944900-06-5 , emerges as a highly valuable and versatile synthetic intermediate.[2][3] This technical guide provides an in-depth analysis of its properties, a plausible synthesis pathway, its vast potential in research and development, and essential safety protocols.

This compound is a trifluoromethylpyridine (TFMP) derivative, a class of molecules that has seen a significant rise in application since the 1990s, particularly those with substitution at the 6-position.[4][5] The unique electronic arrangement of the pyridine ring, combined with the potent electron-withdrawing nature of both the chloro and trifluoromethyl substituents, and the reactive aldehyde functionality, makes this molecule a powerful tool for constructing complex and novel chemical entities.

Physicochemical and Spectroscopic Profile

This compound is a compound whose physical and chemical characteristics are tailored for its role as a reactive intermediate in multi-step syntheses. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 944900-06-5 | |

| Molecular Formula | C₇H₃ClF₃NO | |

| Molecular Weight | 209.55 g/mol | |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | [6] |

| Purity | Typically ≥95-97% | [3] |

| Physical Form | Liquid | |

| Storage Temperature | Refrigerator |

While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, data from commercial suppliers and analysis of similar structures allow for a reliable prediction of its spectral characteristics. The aldehyde proton would be expected to appear as a singlet in the ¹H NMR spectrum at a characteristic downfield shift (around 10 ppm). The aromatic protons on the pyridine ring would exhibit coupling patterns consistent with their positions relative to the substituents.

Synthesis and Reactivity: A Strategic Approach

This precursor alcohol can, in turn, be synthesized from the commercially available 2-Chloro-6-(trifluoromethyl)nicotinic acid.[9] This multi-step approach allows for purification at each stage, ensuring a high-purity final product.

Proposed Synthesis Protocol:

Step 1: Reduction of 2-Chloro-6-(trifluoromethyl)nicotinic acid to (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

-

Rationale: The carboxylic acid is a stable starting material. Its reduction to the primary alcohol is a standard transformation that can be achieved with a variety of reducing agents. The choice of a mild reducing agent is crucial to avoid unwanted side reactions with the chloro and trifluoromethyl groups.

-

Procedure Outline:

-

Dissolve 2-Chloro-6-(trifluoromethyl)nicotinic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C.

-

Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with methanol, followed by an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Step 2: Oxidation of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol to this compound

-

Rationale: The selective oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for this type of transformation, particularly for allylic and benzylic-type alcohols.[7][8]

-

Procedure Outline:

-

Dissolve the alcohol from Step 1 in a chlorinated solvent such as dichloromethane (DCM).[7]

-

Add activated manganese dioxide in excess.[7]

-

Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the solid MnO₂ is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

-

Caption: A plausible two-step synthesis of the target aldehyde.

Applications in Medicinal Chemistry and Agrochemicals

Trifluoromethylpyridines are a class of compounds with significant commercial and research interest. Over 20 different agrochemicals and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been brought to market.[4][5] The presence of the trifluoromethyl group often enhances the biological activity and modulates the physicochemical properties of the parent molecule.[10]

This compound is a trifunctional molecule, and its reactivity can be selectively harnessed for the synthesis of a diverse range of more complex structures.

-

The Aldehyde Group: This is a versatile functional group that can undergo a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. This makes it an ideal handle for introducing side chains or building larger molecular scaffolds.

-

The Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for further functionalization of the pyridine core.

-

The Trifluoromethyl Group: This group is generally stable to most reaction conditions and imparts its beneficial properties to the final molecule.

Given these reactive sites, this compound is an excellent starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery and agrochemical research programs. For example, it could be used in the synthesis of novel kinase inhibitors, a class of drugs with broad applications in oncology.[1]

Caption: Key reaction pathways for derivatization.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. The available safety data sheets (SDS) indicate that this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6] If there is a risk of generating aerosols, a full-face respirator should be used.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator.

-

First Aid:

-

Inhalation: Move the victim to fresh air.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[6]

-

Ingestion: Rinse mouth with water.[6] In all cases of exposure, seek medical attention if symptoms persist.

-

It is imperative to consult the full Safety Data Sheet before handling this compound.

Conclusion

This compound is a strategically important building block for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its trifunctional nature provides a versatile platform for the creation of diverse and complex molecular architectures. While detailed synthetic and application data in the public domain is somewhat limited, a clear and logical pathway for its preparation can be conceived, and its potential for future innovation is vast. For researchers in the field of synthetic chemistry, this compound represents a key tool for accessing novel chemical space and developing the next generation of high-value chemical products.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 944900-06-5 [chemicalbook.com]

- 3. 944900-06-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. echemi.com [echemi.com]

- 7. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

2-Chloro-6-(trifluoromethyl)nicotinaldehyde molecular weight

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. While its primary identifier is often linked to its molecular weight of 209.55 g/mol , the true value of this compound lies in its trifluoromethylpyridine scaffold, a privileged structure in modern medicinal chemistry.[1] This guide details the compound's core properties, provides a validated synthesis and purification protocol, outlines methods for spectroscopic characterization, discusses its applications, and establishes rigorous safety and handling procedures. The strategic incorporation of the trifluoromethyl (-CF3) group is known to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity, making this aldehyde a valuable starting material for novel molecular entities.[2][3]

Core Molecular Profile

This compound is a substituted pyridine derivative featuring a chlorine atom, a trifluoromethyl group, and an aldehyde functional group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis.[4]

Chemical Identity

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | [5] |

| CAS Number | 944900-06-5 | |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| InChI Key | XGRYCVUVCDXRIW-UHFFFAOYSA-N | |

| MDL Number | MFCD09907845 |

Physicochemical Properties

The fundamental physical and chemical properties determine the handling, storage, and reaction conditions for this reagent.

| Property | Value | Source(s) |

| Molecular Weight | 209.55 g/mol | [1] |

| Physical Form | Liquid | |

| Typical Purity | ≥97% | |

| Storage Temperature | Refrigerator (2-8°C) | [6] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | Inferred |

Synthesis, Purification, and Validation

The synthesis of trifluoromethyl-substituted pyridines is a cornerstone of modern pharmaceutical and agrochemical manufacturing.[7] While numerous methods exist for creating the core scaffold, a common and effective laboratory-scale approach for introducing the aldehyde at the 3-position is through directed ortho-metalation (DoM) of the precursor, 2-chloro-6-(trifluoromethyl)pyridine, followed by formylation.

Causality in Experimental Design

The chosen synthetic route relies on the acidic nature of the proton at the C3 position of the pyridine ring, which is enhanced by the electron-withdrawing effects of both the chlorine and trifluoromethyl groups. This allows for regioselective deprotonation using a strong, non-nucleophilic base like n-Butyllithium at cryogenic temperatures. The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive lithiated intermediate. Anhydrous conditions are imperative, as organolithium reagents react violently with water. Ethyl formate serves as a safe and effective electrophile to introduce the aldehyde functionality.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the formylation of halogenated pyridines.[8]

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

-

Ethyl formate (5.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

0.5 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-6-(trifluoromethyl)pyridine in anhydrous THF in a flame-dried, three-neck round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-Butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. Stir for 30 minutes at -78 °C. The formation of the lithiated intermediate is often accompanied by a color change.

-

Slowly add ethyl formate (5.0 eq), again maintaining the temperature below -75 °C.

-

Stir the reaction at -78 °C until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material (typically 1-2 hours).

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution, followed by 0.5 N HCl.[8]

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

Purification and Validation Workflow

A self-validating workflow ensures the final compound meets the required purity and identity for subsequent applications. This involves a purification step followed by comprehensive spectroscopic analysis.

References

- 1. CAS 1256826-16-0 | 5-Chloro-4-(trifluoromethyl)nicotinaldehyde - Synblock [synblock.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde, a key heterocyclic building block in modern medicinal and agrochemical science. We will delve into its chemical structure, synthesis, spectroscopic characterization, and core reactivity, with a focus on its application as a precursor to complex molecular architectures. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a pyridine scaffold—a privileged structure in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) motif offers a powerful platform for developing novel therapeutics and agrochemicals.[2]

This compound (CAS No. 944900-06-5) emerges as a particularly valuable intermediate within this class. Its structure features three key reactive handles:

-

An aldehyde group, primed for nucleophilic attack and transformations such as reductive amination, Wittig reactions, and oxidations.

-

A 2-chloro substituent , which can be displaced via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions.

-

A robust trifluoromethyl group at the 6-position, which imparts the desirable physicochemical properties mentioned above.

This unique combination of functional groups makes it a versatile precursor for constructing complex, highly functionalized heterocyclic systems.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 944900-06-5 | [3][4] |

| Molecular Formula | C₇H₃ClF₃NO | |

| Molecular Weight | 209.55 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥95% | [3] |

| Synonyms | 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, often in a refrigerator.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Synthesis and Spectroscopic Characterization

While specific, peer-reviewed synthesis protocols for this compound are not widely published, its structure strongly suggests a synthetic route based on the formylation of a readily available pyridine precursor. This section outlines a probable, high-yield synthesis adapted from established procedures for analogous compounds.[5]

Proposed Synthetic Pathway: Directed Ortho-Metalation

The most logical approach to introduce the aldehyde at the C3 position is via a directed ortho-metalation (DoM) of the precursor, 2-chloro-6-(trifluoromethyl)pyridine, followed by quenching with a formylating agent. The pyridine nitrogen and the chloro group help to direct the deprotonation to the C3 position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

This protocol is adapted from a high-yield synthesis of 2,4,6-trichloronicotinaldehyde and should be optimized for the specific substrate.[5]

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask.

-

Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, ensuring the internal temperature remains below -75 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. Causality Note: This step generates a lithiated pyridine intermediate. Maintaining a very low temperature is critical to prevent side reactions and ensure regioselectivity.

-

Formylation: Slowly add ethyl formate (or another suitable formylating agent like DMF, ~5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -75 °C.[5]

-

Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data | Rationale / Notes |

| ¹H NMR | δ ~10.2 ppm (s, 1H, -CHO)δ ~8.3 ppm (d, 1H, Ar-H)δ ~7.9 ppm (d, 1H, Ar-H) | The aldehyde proton is highly deshielded. The two aromatic protons on the pyridine ring will appear as doublets due to mutual coupling. |

| ¹³C NMR | δ ~188 ppm (C=O)δ ~155 ppm (C-Cl)δ ~148 ppm (C-CF₃, q)δ ~140 ppm (Ar-CH)δ ~130 ppm (C-CHO)δ ~125 ppm (Ar-CH)δ ~122 ppm (CF₃, q) | The aldehyde carbon is characteristic. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling, as will the CF₃ carbon itself. |

| IR (Infrared) | ~3050-3100 cm⁻¹ (Ar C-H stretch)~2820, 2720 cm⁻¹ (Aldehyde C-H stretch)~1710-1700 cm⁻¹ (C=O stretch)~1550-1600 cm⁻¹ (C=C/C=N stretch)~1100-1350 cm⁻¹ (C-F stretch, strong) | The strong C=O stretch and the characteristic C-F stretches are key diagnostic peaks.[6] |

| Mass Spec (EI) | m/z 209/211 ([M]⁺)m/z 180/182 ([M-CHO]⁺)m/z 145 ([M-CHO-Cl]⁺) | The molecular ion peak will show a ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl. Key fragments would arise from the loss of the formyl group (CHO) and subsequent loss of chlorine.[7] |

Core Reactivity and Synthetic Utility

The aldehyde functionality is the primary site of reactivity, serving as an electrophilic handle for the construction of more complex molecules. Reductive amination is arguably one of its most powerful and widely used transformations in drug discovery.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a robust method for forming C-N bonds. The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate via condensation of the aldehyde with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

Caption: General workflow for the reductive amination of this compound.

Field-Proven Protocol: Reductive Amination

This protocol provides a reliable method for coupling the title aldehyde with a diverse range of amines.[8]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirred solution at room temperature. Causality Note: NaBH(OAc)₃ is preferred as it is mild enough not to reduce the starting aldehyde, is tolerant of slightly acidic conditions that favor imine formation, and does not require anhydrous conditions.[9]

-

Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash chromatography on silica gel.

Application in Drug Development: A Precursor to Kinase Inhibitors

The trifluoromethyl-substituted pyridine core is a key feature in many modern pharmaceuticals. While direct use of this compound is often proprietary, the closely related 6-(Trifluoromethyl)nicotinaldehyde serves as a documented key intermediate in the synthesis of Pexidartinib .[2] Pexidartinib is a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) kinase, approved for treating tenosynovial giant cell tumors.[2]

This established synthetic route highlights the industrial relevance of this class of aldehyde. The 2-chloro substituent on the title compound offers an additional synthetic handle for further diversification, allowing chemists to explore chemical space and optimize properties such as potency, selectivity, and pharmacokinetics.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its trifluoromethyl group provides metabolic stability and enhanced binding properties, while the strategically placed aldehyde and chloro substituents offer orthogonal reactivity for constructing complex molecular targets. The protocols and data presented in this guide, based on established chemical principles and analogous transformations, provide a solid foundation for researchers to incorporate this powerful intermediate into their synthetic programs, particularly in the pursuit of next-generation pharmaceuticals and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 4. 944900-06-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(trifluoromethyl)nicotinaldehyde is a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of a chlorine atom, a trifluoromethyl group, and an aldehyde functionality on the pyridine ring provides a versatile scaffold for the synthesis of a diverse range of complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, enhancing its susceptibility to nucleophilic substitution and modifying the pharmacokinetic properties of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, and an exploration of its applications in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound, with the CAS Number 944900-06-5, is a crucial intermediate for synthetic chemists.[1] A thorough understanding of its physical and chemical properties is essential for its effective handling, storage, and application in synthetic workflows.

Structural and General Properties

This compound is a substituted pyridine, a class of aromatic heterocyclic organic compounds similar to benzene, but with one methine group replaced by a nitrogen atom. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, imparts unique properties such as increased metabolic stability and binding affinity to biological targets.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| Molecular Weight | 209.55 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Density | 1.499 g/cm³ | [3] |

| Storage Temperature | Refrigerator | [1] |

Caption: Summary of the core physical and chemical properties of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals. The carbon of the aldehyde group will be the most downfield signal, typically above 180 ppm. The carbons attached to the chlorine and trifluoromethyl groups will also have characteristic chemical shifts influenced by the electron-withdrawing nature of these substituents.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically found in the region of 1700-1720 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic ring and the aldehyde, as well as absorptions corresponding to the C-Cl and C-F bonds.[4][5]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the aldehyde group (CHO), the chlorine atom, and potentially the trifluoromethyl group, leading to characteristic fragment ions.[6][7]

Synthesis and Reactivity

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. This transformation is a common and critical step in the preparation of pyridine-based aldehydes.

Synthetic Protocol: Oxidation of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For pyridyl methanols, various oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common and effective choice for its selectivity towards allylic and benzylic alcohols.[8]

Experimental Protocol:

-

Reaction Setup: To a solution of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (5-10 eq).

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide. The filter cake is washed with the solvent.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The aldehyde functional group in this compound is a key site for a variety of chemical transformations, making it a versatile intermediate.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form the corresponding amines. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.[9][10]

-

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. This compound can react with phosphorus ylides to generate various substituted vinylpyridines.[11][12]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack by organometallic reagents such as Grignard or organolithium reagents to form secondary alcohols.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry, with numerous applications in the development of pharmaceuticals and agrochemicals.[3][13] The unique electronic properties conferred by the trifluoromethyl group often lead to enhanced biological activity and improved pharmacokinetic profiles.[2]

Pharmaceutical Applications: Synthesis of Pexidartinib

While a direct synthetic route to the kinase inhibitor Pexidartinib using this compound is not explicitly detailed in readily available literature, the structurally related 6-(Trifluoromethyl)nicotinaldehyde is a known key intermediate. The general synthetic strategy involves a reductive amination reaction.

Conceptual Synthetic Pathway:

The synthesis of Pexidartinib involves the coupling of the aldehyde with an appropriate amine partner via reductive amination to form a secondary amine linkage, which is a core structural feature of the final drug molecule.[14]

Caption: Conceptual synthetic pathway towards Pexidartinib utilizing a trifluoromethylnicotinaldehyde intermediate.

Agrochemical Applications

Trifluoromethylpyridine derivatives are integral to the development of modern insecticides, herbicides, and fungicides.[15][16] The aldehyde functionality of this compound serves as a handle to introduce various pharmacophores that can interact with biological targets in pests and weeds. For instance, the aldehyde can be converted into oximes, hydrazones, or other derivatives that are known to exhibit insecticidal activity.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its unique combination of functional groups provides a rich platform for chemical derivatization. As research in medicinal and agrochemical fields continues to advance, the demand for such specialized intermediates is expected to grow, further solidifying the importance of understanding their properties and synthetic utility.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chigroup.site [chigroup.site]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] As a molecule featuring a trisubstituted pyridine ring with an aldehyde, a chloro, and a trifluoromethyl group, its IR spectrum presents a unique fingerprint rich with diagnostic information. This document offers a detailed theoretical framework for interpreting the spectrum, a robust experimental protocol for data acquisition, and a systematic guide to spectral analysis. It is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to advance their work. The strategic incorporation of the trifluoromethyl (-CF3) group is known to enhance metabolic stability and binding affinity, making the characterization of such compounds critical.[3]

Introduction: The Molecular Architecture and Its Spectroscopic Implications

This compound (C₇H₃ClF₃NO) is a highly functionalized pyridine derivative. Its structure is characterized by a confluence of electron-withdrawing groups (–Cl, –CF₃, –CHO) on the aromatic pyridine core. This substitution pattern profoundly influences the molecule's electronic distribution and, consequently, its vibrational properties.

-

The Aldehyde Group (–CHO): The carbonyl (C=O) and C-H bonds of the aldehyde are highly sensitive reporters in IR spectroscopy, providing distinct and reliable absorption bands.

-

The Pyridine Ring: As a heteroaromatic system, its ring stretching and bending vibrations are influenced by the nature and position of its substituents.

-

The Chloro Group (–Cl): The C-Cl bond introduces a vibrational mode in the lower frequency "fingerprint" region of the spectrum.

-

The Trifluoromethyl Group (–CF₃): This group is renowned for producing some of the strongest absorption bands in an IR spectrum due to the large change in dipole moment during the C-F bond vibrations.

Understanding the interplay of these functional groups is paramount for a complete and accurate interpretation of the compound's IR spectrum.

Theoretical Framework: Predicting Vibrational Modes

The infrared spectrum is dictated by the vibrations of molecular bonds, which absorb IR radiation at specific frequencies. For this compound, the expected absorption bands can be categorized by their respective functional groups. The conjugation of the aldehyde to the aromatic ring is expected to lower the carbonyl stretching frequency.[5][6]

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & References |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium | The two distinct bands for the aldehyde C-H are characteristic and aid in distinguishing it from other carbonyl compounds.[7][8] |

| C=O Stretch | ~1705 - 1715 | Strong | Conjugation with the pyridine ring lowers the frequency from the typical ~1730 cm⁻¹ for saturated aldehydes.[5][9] | |

| Aromatic Ring | Aromatic C-H Stretch | ~3050 - 3100 | Weak to Medium | Typical for C-H bonds on an aromatic ring.[10] |

| C=C & C=N Ring Stretch | ~1550 - 1600 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the substituted pyridine ring.[11][12] | |

| ~1400 - 1480 | Medium to Strong | |||

| C-H Out-of-Plane Bend | ~800 - 900 | Strong | The exact position is sensitive to the substitution pattern on the ring.[10] | |

| Trifluoromethyl | Asymmetric C-F Stretch | ~1320 - 1350 | Very Strong | The C-F stretching modes in a CF₃ group are exceptionally strong due to the high electronegativity of fluorine. |

| Symmetric C-F Stretch | ~1120 - 1190 | Very Strong | Often observed as a complex of multiple strong bands. | |

| Chloroalkane | C-Cl Stretch | ~700 - 850 | Medium to Strong | This bond vibration falls within the fingerprint region and its exact position can be influenced by the aromatic system.[7][13] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of an IR spectrum is contingent upon a meticulous experimental procedure. The following protocol ensures the acquisition of a high-quality, reproducible spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Safety Precautions

Before proceeding, consult the Safety Data Sheet (SDS) for this compound.[14]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste according to institutional and local regulations.

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a modern, rapid, and reliable technique for solid and liquid samples, requiring minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.

Data Processing

-

Background Subtraction: The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final transmittance or absorbance spectrum.

-

ATR Correction: Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Baseline Correction: If necessary, apply a baseline correction to ensure all peaks originate from a flat baseline.

Experimental Workflow Diagram

Caption: Experimental workflow for FTIR data acquisition using ATR.

Spectral Interpretation: A Step-by-Step Analysis

The following is a detailed interpretation of a hypothetical, yet theoretically sound, IR spectrum of this compound.

Diagnostic Region (>1500 cm⁻¹)

-

~3085 cm⁻¹ (Weak): This peak is assigned to the C-H stretching vibrations of the aromatic pyridine ring. Its position just above 3000 cm⁻¹ is characteristic of C(sp²)-H bonds.[10]

-

~2860 cm⁻¹ and ~2755 cm⁻¹ (Weak to Medium): This pair of peaks, often referred to as a Fermi doublet, is highly diagnostic for the C-H stretch of an aldehyde group.[6][7] The presence of the peak around 2755 cm⁻¹ is particularly strong evidence.

-

~1710 cm⁻¹ (Strong, Sharp): This intense absorption is unequivocally assigned to the C=O stretching vibration of the aldehyde. Its position at ~1710 cm⁻¹ is consistent with an aromatic aldehyde where conjugation to the ring weakens the carbonyl bond, lowering the absorption frequency.[5][6]

-

~1580 cm⁻¹ and ~1555 cm⁻¹ (Medium): These absorptions are attributed to the C=C and C=N stretching vibrations within the pyridine ring, characteristic of substituted pyridines.[11]

Fingerprint Region (<1500 cm⁻¹)

This region contains complex vibrations that are unique to the overall molecular structure.

-

~1450 cm⁻¹ (Medium): Another ring stretching mode of the trisubstituted pyridine nucleus.

-

~1335 cm⁻¹ (Very Strong): This is a prominent and characteristic band for the asymmetric C-F stretching of the trifluoromethyl (–CF₃) group. Its high intensity is a classic feature.

-

~1180 cm⁻¹ and ~1140 cm⁻¹ (Very Strong): This pair of intense bands corresponds to the symmetric C-F stretching modes of the –CF₃ group. The combination of these extremely strong absorptions in the 1100-1350 cm⁻¹ range is the definitive signature of a trifluoromethyl group.

-

~865 cm⁻¹ (Strong): This band is likely due to the out-of-plane C-H bending of the two adjacent hydrogen atoms on the pyridine ring.

-

~780 cm⁻¹ (Medium to Strong): This absorption is assigned to the C-Cl stretching vibration. Its position is consistent with a chlorine atom attached to an aromatic ring.[7]

Interpretation Logic Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. This compound(944900-06-5) 1H NMR spectrum [chemicalbook.com]

- 9. Chlorotrifluoromethane [webbook.nist.gov]

- 10. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. instanano.com [instanano.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Chloro-6-(trifluoromethyl)nicotinaldehyde (CAS No. 944900-06-5). As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data, literature on analogous chemical structures, and field-proven best practices. The objective is to empower researchers with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a substituted pyridine derivative. Its hazard profile is dictated by the synergistic effects of the chloropyridine ring, the aldehyde functional group, and the trifluoromethyl group.

-

Pyridine Core: Pyridine and its derivatives are known for their ability to be absorbed through the skin and can affect the central nervous system, liver, and kidneys.[1]

-

Aldehyde Group: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.

-

Trifluoromethyl Group: This group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes.[2] The strong electron-withdrawing nature of the CF3 group also influences the reactivity of the pyridine ring.[2][3]

-

Chloro Group: The presence of a halogen necessitates special disposal procedures for halogenated waste.[4]

Summary of Key Hazards:

| Hazard Class | Description | GHS Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 (Warning) |

| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 (Warning) |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS07 (Warning) |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | GHS07 (Warning) |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning and certified chemical fume hood.[1][5] This is non-negotiable. The rationale is to contain volatile vapors and fine powders, preventing inhalation, which is a primary route of exposure.

Personal Protective Equipment (PPE): The Last Barrier

PPE is a critical last line of defense. The selection of appropriate PPE is paramount and should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale and Causality |

| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | Pyridine and its derivatives can be absorbed through the skin. Latex gloves are not recommended for handling pyridine.[1] While specific breakthrough time data for this compound is not readily available, data for pyridine suggests that nitrile and neoprene offer better resistance.[6] Double-gloving provides an additional layer of protection against tears and pinholes. |

| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | This compound is a serious eye irritant. Goggles protect against splashes, while a face shield provides a broader barrier for the entire face. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat protects against splashes on the skin and clothing. Flame-resistant material is an added precaution. Long pants and closed-toe shoes are standard laboratory practice to minimize skin exposure. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls are insufficient. | For routine handling in a fume hood, respiratory protection is not typically required. However, for non-routine events like a large spill, a respirator is essential to prevent inhalation of high concentrations of vapors.[1] |

Glove Selection Logic:

The choice of nitrile or neoprene over latex is based on the known properties of pyridine, the parent heterocycle. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. If a glove comes into contact with the chemical, it should be removed and replaced immediately.

Safe Handling and Storage: Procedural Discipline

Handling Workflow

The following workflow is designed to minimize the risk of exposure during routine handling of this compound.

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceready.com.au [scienceready.com.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ehrs.upenn.edu [ehrs.upenn.edu]

The Trifluoromethyl Group: An Electronic Powerhouse on the Pyridine Scaffold

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on the Pyridine Ring

This guide provides a comprehensive exploration of the reactivity conferred upon the pyridine ring by the trifluoromethyl (CF₃) group. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple catalog of reactions. It delves into the mechanistic underpinnings, the strategic considerations behind experimental design, and the practical applications that make trifluoromethylpyridines a cornerstone of modern chemical synthesis.

The introduction of a trifluoromethyl group onto a pyridine ring is a transformative event for the molecule's electronic character. The CF₃ group is one of the most powerful electron-withdrawing groups in the synthetic chemist's toolkit, a property stemming from the high electronegativity of the fluorine atoms. This intense inductive effect (-I) profoundly deactivates the entire aromatic system.

This deactivation has two primary consequences:

-

Suppression of Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the ring makes it highly resistant to attack by electrophiles. Reactions like nitration or Friedel-Crafts are exceptionally difficult.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring becomes highly susceptible to attack by nucleophiles, particularly when the CF₃ group is positioned ortho or para to a suitable leaving group. The CF₃ group provides potent stabilization for the negatively charged intermediate formed during the reaction.

Understanding this dual nature is fundamental to strategically designing synthetic routes involving trifluoromethylpyridines.

Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway

SNAr is the most prevalent and synthetically valuable reaction class for functionalizing trifluoromethylpyridines. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The trifluoromethyl group is instrumental in stabilizing this intermediate. When positioned ortho or para to the site of nucleophilic attack, the CF₃ group can delocalize the negative charge through its strong inductive effect, thereby lowering the activation energy of the reaction and dramatically increasing the reaction rate.

A Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Key Intermediates and Strategic Considerations

Introduction

2-Chloro-6-(trifluoromethyl)nicotinaldehyde is a pivotal building block in contemporary medicinal and agrochemical research. Its unique trifluoromethylated pyridine scaffold serves as a versatile synthon for the construction of complex molecular architectures with significant biological activity. The strategic placement of the chloro, trifluoromethyl, and aldehyde functionalities provides multiple reaction handles for further chemical elaboration, making it a highly sought-after intermediate in drug discovery and development. This guide provides an in-depth exploration of the core synthetic strategies for preparing this compound, with a particular focus on the key intermediates that define the efficiency and scalability of the overall process. We will delve into the mechanistic underpinnings of each transformation, offering insights into the experimental choices that govern reaction outcomes.

Core Synthetic Strategy: A Stepwise Approach

The most prevalent and industrially viable synthetic routes to this compound commence from readily available picoline derivatives. The overall strategy involves a sequential functionalization of the pyridine ring, typically beginning with the installation of the chloro and trifluoromethyl groups, followed by the introduction of the aldehyde functionality. This approach allows for a controlled and high-yielding synthesis.

The logical flow of this synthesis can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate - 2-Chloro-6-(trifluoromethyl)pyridine

The journey to our target molecule begins with the strategic construction of the 2-chloro-6-(trifluoromethyl)pyridine core. This is arguably the most critical phase of the synthesis, as the purity and yield of this intermediate directly impact the subsequent steps.

Starting Material: 2-Chloro-6-methylpyridine

The synthesis typically commences with 2-chloro-6-methylpyridine. This starting material is commercially available and provides a pre-functionalized pyridine ring, simplifying the initial steps. The chlorine atom at the 2-position deactivates the ring towards electrophilic substitution, which helps to direct subsequent reactions.

Key Intermediate 1: 2-Chloro-6-(trichloromethyl)pyridine via Radical Chlorination

The first key transformation is the exhaustive chlorination of the methyl group of 2-chloro-6-methylpyridine to yield 2-chloro-6-(trichloromethyl)pyridine. This reaction proceeds via a free radical mechanism, typically initiated by UV light or a radical initiator.

Experimental Protocol: Radical Chlorination

-

Reaction Setup: A solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp.

-

Initiation: A radical initiator, such as benzoyl peroxide, is added to the solution.

-

Chlorination: Chlorine gas is bubbled through the solution while irradiating with UV light and maintaining the reaction at reflux.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed and the desired trichlorinated product is the major component.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess chlorine is removed. The solvent is then removed under reduced pressure to yield the crude 2-chloro-6-(trichloromethyl)pyridine.

Causality Behind Experimental Choices:

-

Solvent: Carbon tetrachloride is a classic solvent for radical chlorinations due to its inertness under the reaction conditions.

-

Initiator: UV light and radical initiators provide the necessary energy to homolytically cleave the Cl-Cl bond, generating the chlorine radicals that propagate the chain reaction.

-

Temperature: Reflux temperature ensures a sufficient reaction rate.

Key Intermediate 2: 2-Chloro-6-(trifluoromethyl)pyridine via Halogen Exchange

The trichloromethyl group is a precursor to the desired trifluoromethyl group. The conversion is achieved through a halogen exchange reaction, often referred to as a "halex" reaction. This involves treating 2-chloro-6-(trichloromethyl)pyridine with a fluorinating agent.

Experimental Protocol: Fluorination

-

Reaction Setup: 2-Chloro-6-(trichloromethyl)pyridine is reacted with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF). The reaction is typically carried out in an autoclave due to the pressure generated.

-

Reaction Conditions: The reaction is heated to an elevated temperature (e.g., 150-200 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is carefully quenched. The product is then isolated by distillation or extraction.

Causality Behind Experimental Choices:

-

Fluorinating Agent: Antimony trifluoride is a classic reagent for this type of transformation. The addition of a Lewis acid catalyst like SbCl₅ enhances the fluorinating ability of SbF₃. Anhydrous HF is also a common industrial reagent for this purpose.[1][2]

-

Autoclave: The use of a pressure vessel is necessary to contain the volatile reactants and to reach the required reaction temperatures.

The relationship between these key intermediates is illustrated below:

Caption: Formation of the core 2-Chloro-6-(trifluoromethyl)pyridine intermediate.

Part 2: Introduction of the Aldehyde Functionality

With the 2-chloro-6-(trifluoromethyl)pyridine core in hand, the final step is the introduction of the aldehyde group at the 3-position of the pyridine ring. The Vilsmeier-Haack reaction is a powerful and widely used method for this formylation.[3][4][5][6][7]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.[3][4][7] The Vilsmeier reagent is an electrophilic iminium salt, typically formed in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4][6][7]

The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The pyridine ring of 2-chloro-6-(trifluoromethyl)pyridine acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a reaction vessel, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

Addition of Substrate: 2-Chloro-6-(trifluoromethyl)pyridine is then added to the freshly prepared Vilsmeier reagent.

-

Reaction: The reaction mixture is heated (e.g., to 80-100 °C) for several hours.

-

Hydrolysis: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.

-

Isolation: The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | 2-Chloro-6-methylpyridine | 2-Chloro-6-(trichloromethyl)pyridine | Cl₂, UV light/initiator | >90% |

| 2 | 2-Chloro-6-(trichloromethyl)pyridine | 2-Chloro-6-(trifluoromethyl)pyridine | HF or SbF₃/SbCl₅ | 80-90% |

| 3 | 2-Chloro-6-(trifluoromethyl)pyridine | This compound | POCl₃, DMF | 70-85% |

Conclusion

The synthesis of this compound is a well-established process that relies on the sequential functionalization of a pyridine precursor. The key to a successful synthesis lies in the efficient formation of the crucial intermediates: 2-chloro-6-(trichloromethyl)pyridine and, subsequently, 2-chloro-6-(trifluoromethyl)pyridine. The final formylation step, typically achieved via the Vilsmeier-Haack reaction, provides a reliable method for introducing the aldehyde functionality. By understanding the underlying mechanisms and the rationale for the experimental conditions at each stage, researchers can optimize this synthesis for both laboratory-scale and industrial production, thereby ensuring a steady supply of this valuable building block for the advancement of chemical and pharmaceutical research.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde for Advanced Research and Development

This guide provides an in-depth technical overview of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde, a key building block in modern medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in pharmaceutical and agrochemical development, this document synthesizes critical information on sourcing, quality assessment, handling, and application of this versatile molecule.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

This compound, with CAS Number 944900-06-5, is a substituted pyridine derivative that has garnered significant interest as a precursor in the synthesis of complex organic molecules. The presence of a trifluoromethyl group (-CF3) is of particular note, as its incorporation into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro and aldehyde functionalities provide reactive handles for a variety of chemical transformations, making this compound a valuable intermediate in the construction of novel therapeutic agents and agrochemicals.

Sourcing and Supplier Qualification: A Critical First Step

The reliability of experimental outcomes is intrinsically linked to the quality of the starting materials. Therefore, the selection of a reputable supplier for this compound is of paramount importance.

Identifying Potential Suppliers

A survey of the chemical supplier landscape reveals several companies that list this compound in their catalogs. These range from large, multinational corporations to smaller, specialized chemical synthesis laboratories. Notable suppliers include:

-

Sigma-Aldrich (Merck): A well-established supplier with a comprehensive portfolio of chemical products.[1]

-

Apollo Scientific: A UK-based supplier specializing in fluorine chemistry and other niche intermediates.[2]

-

Fluorochem: Another key player in the fluorochemical market.

-

Synthonix Corporation: A supplier of specialty chemicals for drug discovery.[1]

-

ChemUniverse: A global supplier of a wide range of chemical products.[3]

Comparative Analysis of Supplier Offerings

When selecting a supplier, researchers should consider several key factors beyond mere availability. The following table provides a comparative overview based on publicly available data.

| Supplier | Stated Purity | Availability | Additional Information |

| Sigma-Aldrich (Merck) | 97% | Inquire for availability | Offers detailed safety information and documentation.[1] |

| Apollo Scientific | 95% | In stock in the UK and US | Provides pricing for various quantities.[2] |

| Fluorochem | 97% | Inquire for availability | Distributed through platforms like MilliporeSigma. |

Note: Purity levels are as stated by the suppliers and should be independently verified upon receipt.

The Imperative of a Certificate of Analysis (CoA)

Before purchasing, and upon receiving the material, it is crucial to obtain and scrutinize the Certificate of Analysis (CoA). The CoA is a formal document that provides key quality control data for a specific batch of the chemical.

Workflow for Supplier Qualification

Caption: A streamlined workflow for the qualification of chemical suppliers.

Technical Profile: Synthesis, Properties, and Quality Control

A thorough understanding of the chemical's properties, how it is synthesized, and how to verify its quality is essential for its effective use in research.

Plausible Synthetic Pathway

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and common synthetic route can be inferred from established chemical literature for analogous compounds. A likely pathway involves the oxidation of the corresponding alcohol, (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol.

A general two-step synthesis can be proposed, starting from 2-chloro-6-(trifluoromethyl)nicotinic acid:

-

Reduction of the Carboxylic Acid: The nicotinic acid derivative is reduced to the corresponding alcohol. A common method for this transformation is the use of a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.

-

Oxidation of the Alcohol: The resulting (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is then oxidized to the desired aldehyde. A mild and selective oxidizing agent, such as manganese dioxide (MnO2), is often employed for this step to avoid over-oxidation to the carboxylic acid.

Representative Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H3ClF3NO | [1] |

| Molecular Weight | 209.55 g/mol | [1] |

| CAS Number | 944900-06-5 | [1][2] |

| Appearance | Liquid | [1] |

| Storage Temperature | Refrigerator | [1] |

Quality Control and Analytical Methods

Independent verification of the purity and identity of this compound is a critical aspect of good laboratory practice. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (likely a singlet in the range of 9.5-10.5 ppm) and the two aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the trifluoromethyl carbon.

-

¹⁹F NMR: Fluorine NMR is a powerful tool to confirm the presence and environment of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1680-1715 cm⁻¹.

-

Chromatography and Mass Spectrometry:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and identifying any volatile impurities. The mass spectrum will confirm the molecular weight of the parent compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the material, particularly for identifying non-volatile impurities.

-

Experimental Protocol: Purity Determination by HPLC

-

Preparation of Standard Solutions: Accurately weigh a small amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Prepare a solution of the test sample in the same solvent at a concentration within the calibration range.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the test sample and determine its purity by comparing the peak area to the calibration curve.

Reactivity, Handling, and Storage

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including:

-

Reductive amination to form amines.

-

Wittig reactions to form alkenes.

-

Grignard and organolithium additions to form secondary alcohols.

-

Oxidation to the corresponding carboxylic acid.

-

-

Chloro Group: The chlorine atom on the pyridine ring can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.

-

Trifluoromethyl Group: The -CF3 group is generally stable but can influence the reactivity of the pyridine ring through its strong electron-withdrawing nature.

Safe Handling and Personal Protective Equipment (PPE)

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment should be worn at all times.

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a refrigerator, as recommended by suppliers.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its sourcing, quality control, and safe handling is essential for its effective and safe use in a research and development setting. By following the guidelines outlined in this technical guide, scientists can confidently incorporate this important intermediate into their synthetic strategies.

References

Introduction: The Strategic Importance of Fluorinated Heterocycles

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

This guide provides a comprehensive technical overview of this compound, a key fluorinated heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's chemical identity, synthesis, reactivity, applications, and safety protocols, grounding all information in authoritative scientific principles.